molecular formula C6H9BrN2S B13188200 4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole

4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole

Cat. No.: B13188200
M. Wt: 221.12 g/mol
InChI Key: SDBPKRAJWLMCOZ-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromo-substituted alkyl chain attached to the thiadiazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole typically involves the reaction of 3-bromo-2-methylpropylamine with thiocarbonyl diimidazole. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the thiadiazole ring. The reaction can be summarized as follows:

    Starting Materials: 3-bromo-2-methylpropylamine and thiocarbonyl diimidazole.

    Reaction Conditions: Anhydrous conditions, elevated temperatures (around 80-100°C).

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating (40-60°C).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile), and room temperature.

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran), and low temperatures (0-10°C).

Major Products Formed

    Substitution Reactions: Substituted thiadiazoles with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiadiazoline derivatives.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A related compound with a similar bromo-substituted alkyl chain but lacking the thiadiazole ring.

    4-(4-Fluorophenyl)-1,2,3-thiadiazole: A thiadiazole derivative with a fluorophenyl group instead of a bromo-substituted alkyl chain.

    2-Methyl-1,3,4-thiadiazole: A simpler thiadiazole compound with a methyl group.

Uniqueness

4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole is unique due to the presence of both a bromo-substituted alkyl chain and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)thiadiazole

InChI

InChI=1S/C6H9BrN2S/c1-5(3-7)2-6-4-10-9-8-6/h4-5H,2-3H2,1H3

InChI Key

SDBPKRAJWLMCOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSN=N1)CBr

Origin of Product

United States

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